tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate
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Overview
Description
tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate typically involves multiple steps:
Formation of the Carbamate Group: This can be achieved through the reaction of tert-butyl chloroformate with an appropriate amine under basic conditions.
Coupling Reactions: The pyrrolidine ring can be introduced via coupling reactions involving suitable intermediates.
Final Assembly: The final compound is assembled through a series of coupling and protection-deprotection steps to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the use of catalysts and solvents that are both efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate can undergo oxidation reactions, particularly at the amino and pyrrolidine groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamate to an amine.
Substitution: The compound can participate in substitution reactions, especially at the carbamate and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine
In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry
Industrially, it is used in the synthesis of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the complex structure.
N-Boc-protected amines: These compounds share the tert-butyl carbamate group but differ in their overall structure and applications.
Uniqueness
The uniqueness of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate lies in its combination of functional groups and stereochemistry, which provide a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C16H31N3O3 |
---|---|
Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-7-12(10-19)9-18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3 |
InChI Key |
YIDFKWFMTAVXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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